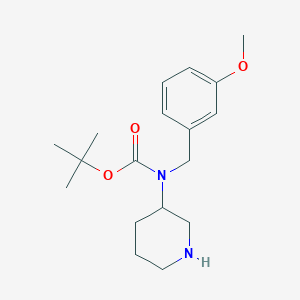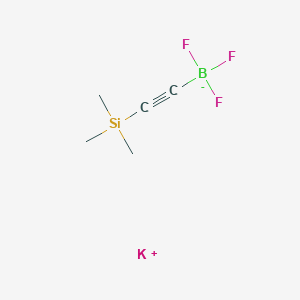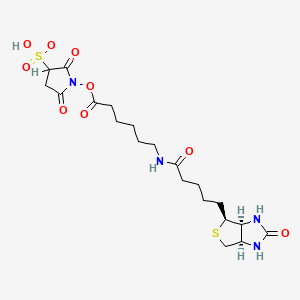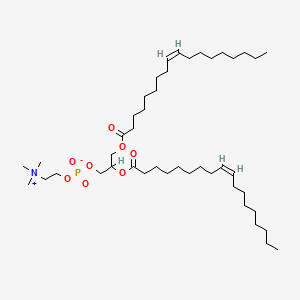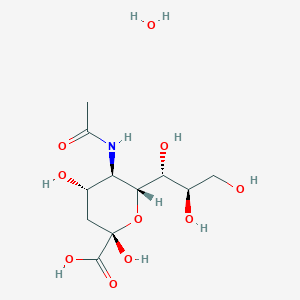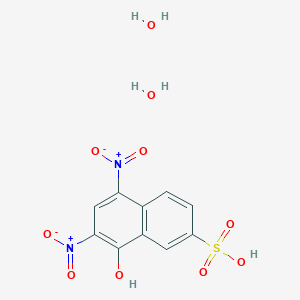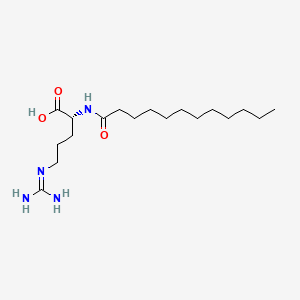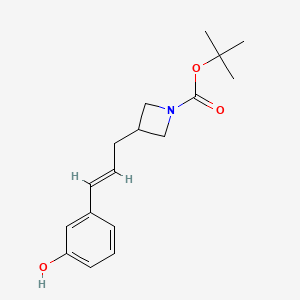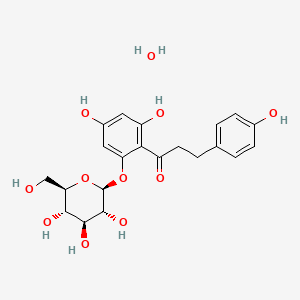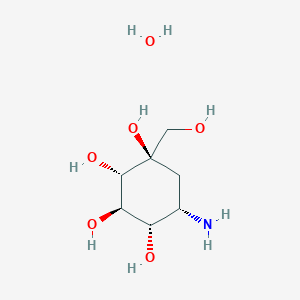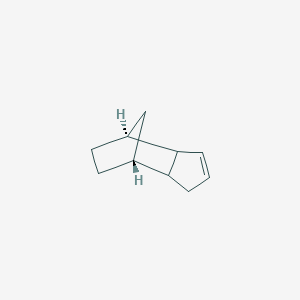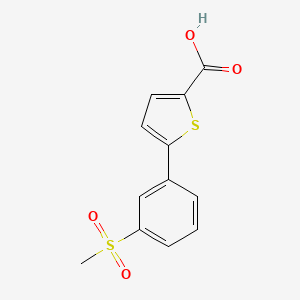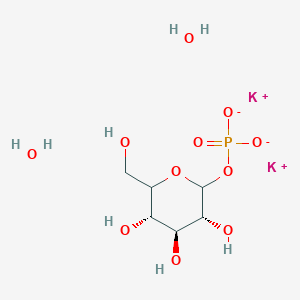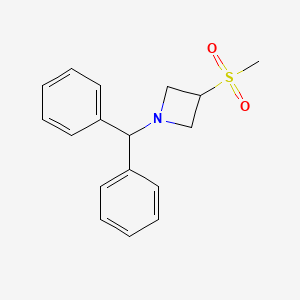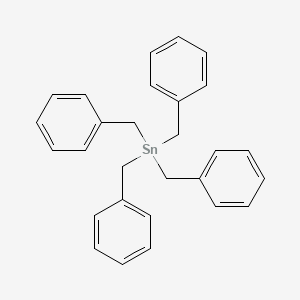
Stannane, tetrakis(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannane, tetrakis(phenylmethyl)- is an organotin compound with the chemical formula Sn(CH2C6H5)4. This compound is part of the broader class of organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups. Stannane, tetrakis(phenylmethyl)- is notable for its applications in organic synthesis and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Stannane, tetrakis(phenylmethyl)- can be synthesized through the reaction of tin tetrachloride (SnCl4) with benzylmagnesium chloride (C6H5CH2MgCl) in an ether solvent. The reaction proceeds as follows:
SnCl4+4C6H5CH2MgCl→Sn(CH2C6H5)4+4MgCl2
The reaction is typically carried out under an inert atmosphere to prevent the oxidation of the reactants and products.
Industrial Production Methods
Industrial production of stannane, tetrakis(phenylmethyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
Stannane, tetrakis(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The phenylmethyl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.
Major Products
Oxidation: Tin oxides and organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds.
Scientific Research Applications
Stannane, tetrakis(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Organotin compounds, including stannane, tetrakis(phenylmethyl)-, are studied for their biological activity and potential use as antifouling agents.
Medicine: Research is ongoing into the potential use of organotin compounds in pharmaceuticals, particularly for their antimicrobial properties.
Industry: It is used in the production of polymers and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which stannane, tetrakis(phenylmethyl)- exerts its effects involves the interaction of the tin atom with various molecular targets. In organic synthesis, the tin atom acts as a nucleophile, facilitating the formation of carbon-tin bonds. In biological systems, the tin atom can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Stannane (SnH4): The simplest organotin compound, consisting of a tin atom bonded to four hydrogen atoms.
Tributyltin hydride (Sn(C4H9)3H): A commonly used organotin compound in organic synthesis.
Tetramethyltin (Sn(CH3)4): Another organotin compound with four methyl groups bonded to a tin atom.
Uniqueness
Stannane, tetrakis(phenylmethyl)- is unique due to the presence of four phenylmethyl groups, which confer specific chemical properties and reactivity. This makes it particularly useful in certain organic synthesis reactions where other organotin compounds may not be as effective.
Properties
IUPAC Name |
tetrabenzylstannane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C7H7.Sn/c4*1-7-5-3-2-4-6-7;/h4*2-6H,1H2; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVCLUDHJDTUAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[Sn](CC2=CC=CC=C2)(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28Sn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90455626 |
Source


|
| Record name | Stannane, tetrakis(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10113-29-8 |
Source


|
| Record name | Stannane, tetrakis(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
